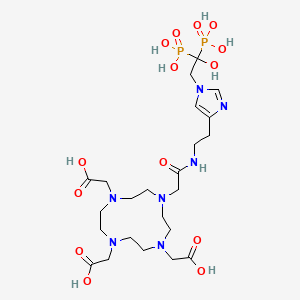

DOTA Zoledronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H41N7O14P2 |

|---|---|

Molecular Weight |

701.6 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-[1-(2-hydroxy-2,2-diphosphonoethyl)imidazol-4-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |

InChI Key |

BRTYHOUKEJCOEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DOTA-Zoledronate: A Technical Guide to Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, purification, and characterization of DOTA-Zoledronate (DOTA-ZOL), a significant compound in the field of nuclear medicine. By conjugating the potent bisphosphonate, zoledronic acid, with the versatile chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), DOTA-Zoledronate has emerged as a promising theranostic agent for both the diagnosis and targeted radionuclide therapy of bone metastases.[1][2][3][4]

Chemical Synthesis

The synthesis of DOTA-Zoledronate presents unique challenges, primarily due to the poor solubility of unprotected bisphosphonates in organic solvents and their preference for aqueous buffers where active esters used for conjugation are prone to hydrolysis.[5] This often leads to the formation of byproducts and complicates the purification process.

A common synthetic route involves the conjugation of an activated DOTA derivative, such as a DOTA-N-hydroxysuccinimide (NHS) ester, with a functionalized zoledronate precursor.

Experimental Protocol: Synthesis of DOTA-Zoledronate

The following protocol is a modified route based on established literature.

Step 1: Synthesis of Zoledronate Precursor with a Primary Amine

-

Alkylation: ω-N-acetylhistamine is alkylated with benzyl bromoacetate in dimethylformamide (DMF) with cesium carbonate at 0°C for 12 hours. This reaction typically yields the 1,4-alkylation product, which can be confirmed by NMR based on the coupling constant of the aromatic imidazole ring protons (J₂,₅ = 1.1 to 1.5 Hz).

-

Hydrogenation: The resulting product is subjected to hydrogenation with a palladium on carbon (Pd/C) catalyst in methanol at room temperature for 24 hours to remove the benzyl protecting group.

-

Bisphosphonylation and Amide Cleavage: The intermediate is then reacted with phosphorus trichloride (PCl₃), phosphorous acid (H₃PO₃), and methanesulfonic acid (MeSO₃H) at 75°C for 12 hours. Subsequent hydrolysis with water at 105°C for 24 hours not only forms the bisphosphonate moiety but also cleaves the acetyl group to yield the primary amine necessary for conjugation.

Step 2: Conjugation with DOTA-NHS-ester

-

Reaction Setup: The synthesized zoledronate precursor is dissolved in an aqueous sodium carbonate buffer.

-

Coupling: A solution of DOTA-NHS-ester is added to the zoledronate solution. The reaction mixture is heated to 40°C for 24 hours. The coupling of the primary amine of the zoledronate moiety with the DOTA-NHS ester results in the formation of DOTA-Zoledronate.

Synthesis Workflow Diagram

Caption: General synthesis workflow for DOTA-Zoledronate.

Purification

Purification of DOTA-Zoledronate is critical to remove unreacted starting materials, particularly free DOTA, which can compete for radiometal labeling.

Experimental Protocol: Purification

-

Semipreparative HPLC: The crude reaction mixture is first subjected to semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC). A common system uses a C18 column with a water/acetonitrile gradient containing 0.2% trifluoroacetic acid (TFA).

-

Solid Phase Extraction (SPE): To remove any remaining DOTA impurities, the fractions collected from HPLC are passed through a weak anion exchanger resin.

-

Lyophilization: The final purified product is obtained as a colorless solid after lyophilization.

| Parameter | Value/Method | Reference |

| Initial Yield | Varies; often low due to side reactions and purification challenges. | |

| Purification | Semipreparative HPLC (e.g., Phenomenex Luna C18 column) followed by Solid Phase Extraction (SPE). | |

| Final Product Form | Colorless solid (after lyophilization). |

Chemical Characterization

The identity and purity of the synthesized DOTA-Zoledronate are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the final compound. Electrospray ionization (ESI) is a common ion source used for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H-NMR: Proton NMR is used to confirm the presence of protons in the DOTA macrocycle, the zoledronate backbone, and the imidazole ring.

-

³¹P-NMR: Phosphorus-31 NMR is used to verify the presence and chemical environment of the bisphosphonate group.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is the primary method for assessing the purity of the final compound and, crucially, the radiochemical purity after radiolabeling. Developing a reliable HPLC method can be challenging. One reported method utilizes an isocratic mixture of 90% 59 mM tetrabutylammonium phosphate (TBAP) and 10% methanol.

| Characterization Technique | Purpose | Instrumentation Example | Reference |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Agilent Technologies 6130 Quadrupole LC/MS (ESI source). | |

| ¹H-NMR Spectroscopy | Structural confirmation of proton environments. | Bruker 300 MHz spectrometer. | |

| ³¹P-NMR Spectroscopy | Confirmation of the bisphosphonate moiety. | Bruker 600 MHz spectrometer. | |

| Analytical HPLC | Purity assessment of the cold compound and radiochemical purity of the labeled product. | Waters-system 1525 with UV and radio-detector. | |

| Thin-Layer Chromatography (TLC) | Purity assessment. | Silica on aluminum foil. |

Radiolabeling and Quality Control

DOTA-Zoledronate is designed to be labeled with various radiometals for imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177).

Experimental Protocol: Radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu

-

Precursor Preparation: A stock solution of DOTA-Zoledronate is prepared, typically at 1 mg/mL in high-purity water.

-

Buffer System: The labeling reaction is performed in a suitable buffer, such as sodium acetate (0.2 M, pH 4.5) or ammonium acetate (pH 4.5).

-

Reaction: The DOTA-Zoledronate precursor is added to the buffer, followed by the addition of the radioisotope (e.g., post-processed ⁶⁸Ga eluate or ¹⁷⁷LuCl₃).

-

Heating: The reaction mixture is heated to 95°C for 15 minutes for ⁶⁸Ga or 30 minutes for ¹⁷⁷Lu.

-

Quality Control: The radiochemical yield (RCY) and purity are determined by radio-TLC and/or radio-HPLC.

| Parameter | ⁶⁸Ga-DOTA-ZOL | ¹⁷⁷Lu-DOTA-ZOL | Reference |

| Precursor Amount | 5-15 nmol | Not specified, but typically in nanomolar range. | |

| Reaction Buffer | Sodium Acetate (0.2 M, pH 4.5) | Not specified, but acetate buffer is common. | |

| Temperature | 95°C | 95°C | |

| Time | 15 min | 30 min | |

| Radiochemical Yield (RCY) | 80 - 95% | >98% (Quantitative) | |

| Final Purity | >98% (after SPE) | >98% | |

| QC Method (TLC) | Stationary Phase: Silica. Mobile Phase: Acetone, acetylacetone, conc. HCl (10:10:1) | Not specified, but similar systems can be used. | |

| QC Method (HPLC) | C18 column with ion-pair reagents (e.g., N,N-Dimethylhexylamine). | C18 column with ion-pair reagents. |

Radiolabeling and QC Workflow Diagram

Caption: Workflow for radiolabeling and quality control of DOTA-Zoledronate.

Mechanism of Bone Targeting

The efficacy of DOTA-Zoledronate relies on the distinct functions of its two components.

-

Zoledronate Moiety: As a potent bisphosphonate, zoledronic acid has a very high affinity for hydroxyapatite, the primary mineral component of bone. This property ensures that the molecule selectively accumulates and is retained in areas of high bone turnover, such as bone metastases.

-

DOTA Chelator: The DOTA cage securely complexes a radiometal. This stable chelation is crucial to prevent the release of the free radioisotope in vivo, which would otherwise lead to non-specific radiation exposure to other tissues.

This dual-functionality allows for the targeted delivery of diagnostic or therapeutic radiation directly to the bone surface.

Bone Targeting Mechanism Diagram

Caption: Mechanism of targeted delivery of DOTA-Zoledronate to bone.

References

- 1. Bone targeting compounds for radiotherapy and imaging: *Me(III)-DOTA conjugates of bisphosphonic acid, pamidronic acid and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonates as Radiopharmaceuticals: Spotlight on the Development and Clinical Use of DOTAZOL in Diagnostics and Palliative Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. DOTA-ZOL: A Promising Tool in Diagnosis and Palliative Therapy of Bone Metastasis—Challenges and Critical Points in Implementation into Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Squaric Acid Bisphposphonates for Theranostics of Bone Metastasis – the Easy DOTA-Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of DOTA-Zoledronate on Osteoclasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoledronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases characterized by excessive osteoclast activity. Its conjugation with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to form DOTA-Zoledronate, facilitates its use in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of bone metastases. This guide provides a comprehensive technical overview of the molecular mechanism of action of the zoledronate component on osteoclasts, the primary cells responsible for bone resorption. It delves into the inhibition of farnesyl pyrophosphate synthase (FPPS), the subsequent disruption of the mevalonate pathway, and the downstream consequences on critical cellular processes including protein prenylation, osteoclast differentiation, function, and apoptosis. Detailed experimental protocols for key assays and quantitative data from preclinical studies are presented to provide a thorough resource for researchers in the field.

Introduction: The Dual-Purpose Agent - DOTA-Zoledronate

Zoledronic acid is a third-generation bisphosphonate renowned for its high affinity for bone mineral and potent anti-resorptive properties.[1][2] Its molecular structure allows it to chelate calcium ions on the surface of hydroxyapatite, the primary mineral component of bone.[2] This targeted delivery to sites of active bone remodeling is a key feature of its therapeutic efficacy.

The conjugation of zoledronate with DOTA, a macrocyclic chelator, creates a versatile platform for nuclear medicine applications.[3] DOTA can stably coordinate with various radionuclides, enabling the development of radiolabeled DOTA-Zoledronate for:

-

Diagnostic Imaging: When chelated with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), DOTA-Zoledronate allows for sensitive and specific imaging of bone metastases using Positron Emission Tomography (PET).

-

Targeted Radionuclide Therapy: By chelating a therapeutic beta- or alpha-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), DOTA-Zoledronate can deliver a cytotoxic radiation dose directly to cancerous lesions in the bone.

While the DOTA moiety is crucial for its theranostic applications, the pharmacological effect on osteoclasts is primarily driven by the zoledronate component.

Molecular Mechanism of Action of Zoledronate on Osteoclasts

The primary mechanism of action of zoledronate on osteoclasts is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is essential for the synthesis of isoprenoid lipids, which are vital for the post-translational modification of small GTP-binding proteins.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Zoledronate is a potent inhibitor of human FPPS, with reported IC50 values in the low nanomolar range.

| Bisphosphonate | IC50 for human FPPS (nM) | Reference |

| Zoledronic Acid | 3.0 | |

| Risedronate | 4.4 | |

| Ibandronate | 15.0 | |

| Alendronate | 460 | |

| Pamidronate | 530 |

Disruption of the Mevalonate Pathway and Protein Prenylation

The inhibition of FPPS by zoledronate leads to a depletion of its downstream products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the prenylation of small GTPases such as Ras, Rho, and Rac. Prenylation is a crucial post-translational modification that anchors these signaling proteins to the cell membrane, enabling their participation in intracellular signaling cascades that regulate a multitude of cellular processes in osteoclasts, including:

-

Cytoskeletal organization and integrity

-

Vesicular trafficking

-

Cell survival and apoptosis

The disruption of protein prenylation is a central event in the pharmacological effects of zoledronate.

Cellular Effects of Zoledronate on Osteoclasts

The molecular events initiated by FPPS inhibition translate into profound effects on osteoclast biology, ultimately leading to a reduction in bone resorption.

Inhibition of Osteoclast Differentiation and Function

Zoledronate has been shown to inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts in a dose-dependent manner. It also impairs the function of mature osteoclasts by disrupting the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption.

Quantitative Data on Inhibition of Osteoclast Formation and Function:

| Zoledronate Concentration | Effect on Osteoclast Formation (RAW264.7 cells) | Effect on Bone Resorption Area (RAW264.7 cells) | Reference |

| 0.1 µM | Significant reduction in TRAP-positive multinucleated cells | Noticeable decrease in resorption pit area | |

| 1 µM | Strong inhibition of osteoclast formation | Marked reduction in resorption pit area | |

| 5 µM | Almost complete abrogation of osteoclast formation | Near absence of resorption pits | |

| 1 µmol/L (1x10⁻⁶ mol/l) | Significant decrease in the total area of mature osteoclasts | Significant reduction in the volume of bone lacuna (from 30.9±6.5 cells/HPF to 5.1±1.5 cells/HPF) |

Induction of Osteoclast Apoptosis

By disrupting essential cellular processes, zoledronate induces apoptosis (programmed cell death) in osteoclasts. This contributes significantly to the overall reduction in the number of bone-resorbing cells. The induction of apoptosis is linked to the disruption of signaling pathways that promote cell survival.

Modulation of Signaling Pathways

Zoledronate has been demonstrated to interfere with key signaling pathways that govern osteoclastogenesis and survival, including the NF-κB and JNK pathways.

-

NF-κB Pathway: Zoledronate inhibits the RANKL-induced activation of NF-κB by suppressing the phosphorylation of IκBα and the p65 subunit.

-

JNK Pathway: The phosphorylation of c-Jun N-terminal kinase (JNK), a component of the MAPK signaling cascade, is also attenuated by zoledronate treatment.

The inhibition of these pathways leads to the downregulation of osteoclast-specific genes such as calcitonin receptor, tartrate-resistant acid phosphatase (TRAP), and dendritic cell-specific transmembrane protein (DC-STAMP).

Visualizing the Mechanism of Action

Signaling Pathway of Zoledronate Action in Osteoclasts

Caption: Signaling pathway of DOTA-Zoledronate in osteoclasts.

Experimental Workflow for Assessing Osteoclast Activity

Caption: Experimental workflow for studying DOTA-Zoledronate's effect on osteoclasts.

Detailed Experimental Protocols

Osteoclastogenesis Assay and TRAP Staining

This protocol describes the in vitro differentiation of osteoclasts from bone marrow macrophages (BMMs) and their identification by tartrate-resistant acid phosphatase (TRAP) staining.

Materials:

-

α-MEM (Minimum Essential Medium Alpha) with 10% FBS and 1% penicillin-streptomycin

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

Zoledronic acid

-

TRAP staining kit (e.g., Sigma-Aldrich Cat. No. 387A)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Isolation of BMMs: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.

-

Osteoclast Differentiation: Seed BMMs into 96-well plates at a density of 1 x 10⁴ cells/well. Culture the cells in α-MEM supplemented with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

-

Zoledronate Treatment: Add varying concentrations of zoledronic acid (e.g., 0.1, 1, 5 µM) to the culture medium at the time of RANKL addition. Include a vehicle control group.

-

Culture and Medium Change: Incubate the cells at 37°C in a 5% CO₂ incubator for 5-7 days. Change the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and the respective concentrations of zoledronic acid.

-

TRAP Staining:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

-

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.

Bone Resorption Pit Assay

This assay measures the bone-resorbing activity of mature osteoclasts.

Materials:

-

Dentine slices or bone-mimetic coated plates

-

Mature osteoclasts (generated as described above)

-

Toluidine blue or other suitable stain for visualizing resorption pits

-

Scanning electron microscope (optional)

Procedure:

-

Cell Seeding: Seed mature osteoclasts onto dentine slices or bone-mimetic coated plates.

-

Zoledronate Treatment: Treat the cells with different concentrations of zoledronate for a specified period (e.g., 24-48 hours).

-

Cell Removal: Remove the osteoclasts from the slices by sonication or treatment with a cell lysis buffer.

-

Staining and Visualization:

-

Stain the dentine slices with toluidine blue to visualize the resorption pits.

-

Alternatively, analyze the surface of the slices using a scanning electron microscope for higher resolution imaging.

-

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits per slice.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and JNK signaling pathways.

Materials:

-

BMMs

-

RANKL

-

Zoledronic acid

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture BMMs and starve them of serum for a few hours. Pre-treat the cells with zoledronate for a specified time, followed by stimulation with RANKL for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

DOTA-Zoledronate is a powerful theranostic agent that leverages the potent anti-resorptive properties of zoledronate for the diagnosis and treatment of bone diseases. The core mechanism of action of the zoledronate component on osteoclasts is the targeted inhibition of FPPS within the mevalonate pathway. This leads to a cascade of downstream effects, including the disruption of protein prenylation, inhibition of osteoclast differentiation and function, and induction of apoptosis. These cellular events are mediated, at least in part, through the suppression of key signaling pathways such as NF-κB and JNK. A thorough understanding of this intricate mechanism is crucial for the continued development and optimization of DOTA-Zoledronate and other bisphosphonate-based therapies for the management of bone pathologies.

References

- 1. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimally effective concentration of zoledronic acid to suppress osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

DOTA Zoledronate hydroxyapatite binding affinity assay

An In-Depth Technical Guide to the DOTA-Zoledronate Hydroxyapatite Binding Affinity Assay

Introduction

Bisphosphonates (BPs) are a class of drugs widely utilized in the management of bone disorders, such as osteoporosis and painful skeletal metastases, due to their high affinity for the mineral component of bone, hydroxyapatite (HA).[1][2] Zoledronate is a highly potent, third-generation nitrogen-containing bisphosphonate.[3] The conjugation of zoledronate with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) creates a powerful theranostic agent.[4] The DOTA moiety can stably chelate various radiometals, enabling its use for both diagnostic imaging with positron emission tomography (PET) using isotopes like Gallium-68 (⁶⁸Ga), and for endoradiotherapy with beta- or alpha-emitters like Lutetium-177 (¹⁷⁷Lu).[1]

The efficacy of DOTA-Zoledronate as a bone-targeting agent is fundamentally dependent on its binding affinity to hydroxyapatite. A strong and stable bond ensures high accumulation at the target site (bone) and minimizes off-target effects. Therefore, the quantitative assessment of this binding affinity is a critical step in the preclinical evaluation and development of DOTA-Zoledronate-based radiopharmaceuticals. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the in vitro hydroxyapatite binding affinity assay of DOTA-Zoledronate.

Principles of Hydroxyapatite Binding

The strong affinity of bisphosphonates for bone mineral arises from the P-C-P backbone structure, which mimics the P-O-P structure of endogenous pyrophosphate. The two phosphonate groups chelate calcium ions (Ca²⁺) present in the hydroxyapatite crystal lattice. The binding is further enhanced by an α-hydroxyl group on the central carbon atom, a feature present in zoledronate. This trivalent binding to calcium ions results in a very strong chemisorption to the bone surface. The imidazole ring in zoledronate's side chain also contributes to its high antiresorptive potency. When conjugated to DOTA, the zoledronate moiety acts as the "bone hook," anchoring the entire molecule, along with its chelated radiometal, to the target tissue.

Experimental Protocols

A standard method to determine the binding affinity involves an in vitro adsorption assay using synthetic hydroxyapatite powder and radiolabeled DOTA-Zoledronate.

Part A: Radiolabeling of DOTA-Zoledronate with Gallium-68

Before conducting the binding assay, DOTA-Zoledronate must be radiolabeled. Gallium-68 is commonly used for PET imaging applications.

Materials and Reagents:

-

DOTA-Zoledronate precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.2 M, pH 4.5) or HEPES buffer

-

Hydrochloric acid (HCl)

-

Metal-free water and vials

-

Heating block or thermo shaker

-

Radio-TLC or HPLC system for quality control

Methodology:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add a defined amount of DOTA-Zoledronate precursor (e.g., 15-50 µg) to a sterile, metal-free reaction vial.

-

Add the ⁶⁸Ga eluate to the vial, followed by a sodium acetate or other suitable buffer to adjust the pH to approximately 4.0-4.5.

-

Heat the reaction mixture at 95-98°C for 15-30 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is required for accurate binding studies.

Part B: In Vitro Hydroxyapatite (HA) Binding Assay

This protocol quantifies the percentage of radiolabeled DOTA-Zoledronate that binds to a fixed amount of HA.

Materials and Reagents:

-

Hydroxyapatite powder (synthetic)

-

Radiolabeled [⁶⁸Ga]Ga-DOTA-Zoledronate solution of known activity

-

Phosphate-buffered saline (PBS, pH 7.4) or Simulated Body Fluid (SBF)

-

Polypropylene centrifuge tubes

-

Incubator shaker (set to 37°C)

-

Centrifuge

-

Gamma counter or dose calibrator

Methodology:

-

Weigh 20-30 mg of hydroxyapatite powder into polypropylene tubes.

-

Prepare a solution of [⁶⁸Ga]Ga-DOTA-Zoledronate in PBS at a known radioactivity concentration.

-

Add a defined volume (e.g., 1-3 mL) of the radiolabeled solution to each tube containing HA.

-

As a control, prepare tubes with the radiolabeled solution but without HA to measure total initial activity.

-

Incubate all tubes in a shaker at 37°C for a specified period (e.g., 10 minutes to 4 hours). Incubation time can be varied to study binding kinetics.

-

Following incubation, centrifuge the tubes at high speed (e.g., 4000 rpm) for 5 minutes to pellet the HA.

-

Carefully collect the supernatant (unbound fraction) from each tube.

-

Separately measure the radioactivity in the supernatant and in the pellet (bound fraction) using a gamma counter.

-

Calculation: Determine the percentage of HA-bound radioactivity using the following formula:

-

% Bound = [Activity_pellet / (Activity_pellet + Activity_supernatant)] x 100%

-

Data Presentation

Quantitative data from binding assays are crucial for comparing the performance of different bone-targeting agents. Results are typically summarized in tables.

Table 1: Comparative In Vitro Adsorption of ⁶⁸Ga-Labeled DOTA-Bisphosphonates on Hydroxyapatite

This table presents data on the percentage of different radiolabeled bisphosphonates that bind to hydroxyapatite under specific experimental conditions, allowing for a direct comparison of their binding affinity.

| Compound | % Adsorbed on HA (Mean ± SD) | Reference |

| [⁶⁸Ga]Ga-DOTA-Zoledronate ([⁶⁸Ga]DOTAZOL) | 92.7 ± 1.3 % | |

| [⁶⁸Ga]Ga-DOTA-Pamidronate ([⁶⁸Ga]DOTAPAM) | 91.2 ± 2.7 % | |

| [⁶⁸Ga]Ga-BPAPD (α-H-bisphosphonate) | 83.0 ± 0.8 % | |

| [⁶⁸Ga]Ga-DOTA (Control) | ~0 % | |

| Experimental Conditions: Incubation of radiolabeled compound with 20 mg of hydroxyapatite for 10 minutes. |

Table 2: Adsorption Affinity Constants (KL) of Bisphosphonates for Apatite Surfaces

The Langmuir adsorption affinity constant (K_L) provides a quantitative measure of the binding strength. Higher K_L values indicate stronger binding affinity. This data is derived from kinetic dissolution experiments.

| Compound | Apatite Type | KL (x 10⁶ M⁻¹) | Reference |

| Zoledronate | Hydroxyapatite (HAP) | 3.10 | |

| Zoledronate | Carbonated Apatite (CAP) | 1.23 | |

| Alendronate | Hydroxyapatite (HAP) | 2.65 | |

| Alendronate | Carbonated Apatite (CAP) | 0.22 | |

| Risedronate | Hydroxyapatite (HAP) | 2.73 | |

| Risedronate | Carbonated Apatite (CAP) | 0.043 | |

| Experimental Conditions: pH 5.50, 37.0°C. Note: Carbonated apatite more closely mimics natural bone mineral. |

Conclusion

The hydroxyapatite binding affinity assay is an indispensable tool for the preclinical assessment of bone-targeting radiopharmaceuticals like DOTA-Zoledronate. The data clearly demonstrates that [⁶⁸Ga]Ga-DOTA-Zoledronate exhibits extremely high in vitro adsorption to hydroxyapatite, superior to other bisphosphonate conjugates like [⁶⁸Ga]Ga-DOTA-Pamidronate. This strong binding affinity is a key predictor of its high skeletal uptake and retention observed in vivo, making [⁶⁸Ga/¹⁷⁷Lu]DOTA-Zoledronate a highly promising theranostic agent for the management of bone metastases. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers and developers working to characterize and optimize novel bone-seeking therapeutic and diagnostic agents.

References

- 1. Bone targeting compounds for radiotherapy and imaging: *Me(III)-DOTA conjugates of bisphosphonic acid, pamidronic acid and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone targeting compounds for radiotherapy and imaging: *Me(III)-DOTA conjugates of bisphosphonic acid, pamidronic acid and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. DOTA-ZOL: A Promising Tool in Diagnosis and Palliative Therapy of Bone Metastasis—Challenges and Critical Points in Implementation into Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Radiolabeled DOTA-Zoledronate: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

The conjugation of the potent bisphosphonate zoledronate with the versatile chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has paved the way for a promising new class of theranostic agents for bone-related pathologies. Radiolabeled DOTA-Zoledronate (DOTA-ZOL) offers the potential for both sensitive PET imaging (using Gallium-68) and targeted radionuclide therapy (using Lutetium-177 or Actinium-225) of bone metastases and other diseases characterized by high bone turnover.[1][2][3] This technical guide provides an in-depth summary of the preclinical development of radiolabeled DOTA-Zoledronate, focusing on its synthesis, radiolabeling, quality control, and in vitro and in vivo evaluation.

Synthesis and Radiolabeling

The synthesis of DOTA-Zoledronate involves the conjugation of a zoledronic acid derivative to the DOTA macrocycle.[1][4] This process can be challenging but is crucial for creating a stable construct for radiolabeling.

Experimental Protocol: Radiolabeling of DOTA-Zoledronate with Gallium-68

This protocol outlines the manual radiolabeling of DOTA-Zoledronate with Gallium-68 (⁶⁸Ga), a common procedure in preclinical studies.

Materials:

-

DOTA-Zoledronate conjugate

-

Gallium-68 eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.2 M, pH 4.5)

-

Phosphate-buffered saline (PBS)

-

Weak anion exchange solid-phase extraction (SPE) cartridge

-

Heating block or thermo-shaker set to 95-98°C

-

Reaction vial (coated glass reactors are recommended for reproducibility)

Procedure:

-

Place 50 µg of DOTA-Zoledronate into a coated glass reaction vial.

-

Add 450 µL of sodium acetate buffer (0.2 M, pH 4.5) to the vial.

-

Add 50-100 MBq of ⁶⁸Ga eluate (in 150 µL) to the reaction vial.

-

Heat the reaction mixture at 95-98°C for 15-30 minutes on a thermo-shaker.

-

After incubation, allow the mixture to cool to room temperature.

-

Purify the ⁶⁸Ga-DOTA-ZOL using a weak anion exchange SPE cartridge.

-

Elute the final product with 2 mL of PBS.

-

The final product is ready for quality control and in vivo administration.

Experimental Protocol: Radiolabeling of DOTA-Zoledronate with Lutetium-177

Materials:

-

DOTA-Zoledronate conjugate

-

Lutetium-177 (¹⁷⁷Lu) chloride solution

-

Ammonium acetate buffer

-

Heating block or thermo-shaker

Procedure:

-

Dissolve DOTA-Zoledronate in ammonium acetate buffer.

-

Add the ¹⁷⁷Lu chloride solution to the DOTA-Zoledronate solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 95°C) for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

The final product, ¹⁷⁷Lu-DOTA-ZOL, is typically used without further purification due to high radiochemical yields.

-

Perform quality control to determine radiochemical purity.

Quality Control

Ensuring the radiochemical purity of the final product is critical for accurate preclinical evaluation. The two primary methods for quality control are radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).

Experimental Protocol: Radio-TLC

Materials:

-

Silica gel 60 F254 TLC plates

-

Mobile phase: A mixture of acetone, acetylacetone, and concentrated HCl (10:10:1)

-

Radio-TLC scanner

Procedure:

-

Spot a small aliquot of the final radiolabeled product onto a silica gel TLC plate.

-

Develop the TLC plate in the prepared mobile phase.

-

Dry the plate and scan it using a radio-TLC scanner.

-

Determine the retention factors (Rf) for the radiolabeled product, free radionuclide, and any radiochemical impurities. For ⁶⁸Ga-DOTA-ZOL, the product remains at the baseline (Rf = 0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.7-1).

Experimental Protocol: Radio-HPLC

Materials:

-

HPLC system with a radioactivity detector

-

Reversed-phase C18 column

-

Mobile phase: Isocratic mixture of 90% 59 mM TBAP (tetrabutylammonium phosphate) and 10% methanol

-

Flow rate: 1.2 mL/min

Procedure:

-

Inject a small volume of the radiolabeled product into the HPLC system.

-

Run the separation using the specified mobile phase and flow rate.

-

The radioactivity detector will generate a chromatogram showing the retention times of the different components.

-

The major peak should correspond to the intact radiolabeled DOTA-Zoledronate.

Data Presentation

Radiolabeling and In Vitro Data

| Compound | Radionuclide | Radiochemical Yield (RCY) | Reaction Time | In Vitro Hydroxyapatite Adsorption |

| DOTA-ZOL | ⁶⁸Ga | 80-95% | 15 min | 92.7 ± 1.3% |

| DOTA-ZOL | ¹⁷⁷Lu | >98% | 30 min | Not explicitly stated |

| DOTA-PAM | ⁶⁸Ga | 80-95% | 15 min | 91.2 ± 2.7% |

| BPAPD | ⁶⁸Ga | 80-95% | 15 min | 83.0 ± 0.8% |

In Vivo Biodistribution Data in Healthy Wistar Rats (1-hour post-injection)

| Compound | Organ | % Injected Dose per Gram (%ID/g) | Standard Uptake Value (SUV) |

| [⁶⁸Ga]DOTA-ZOL | Femur | Not explicitly stated | 5.4 ± 0.6 |

| Blood | Not explicitly stated | - | |

| Kidney | 0.24 ± 0.02 | - | |

| [¹⁷⁷Lu]DOTA-ZOL | Femur | - | - |

| Blood | Lower than ⁶⁸Ga-complex | - | |

| Kidney | 1.78 ± 0.13 | - | |

| [⁶⁸Ga]DOTA-PAM | Femur | Not explicitly stated | 4.5 ± 0.2 |

| [⁶⁸Ga]BPAPD | Femur | Not explicitly stated | 3.2 ± 0.3 |

| [¹⁸F]NaF | Femur | Not explicitly stated | 4.8 ± 0.2 |

Visualizations

Experimental Workflow

References

- 1. Bone targeting compounds for radiotherapy and imaging: *Me(III)-DOTA conjugates of bisphosphonic acid, pamidronic acid and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. In vivo Evaluation of [225Ac]Ac-DOTAZOL for α-Therapy of Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of zoledronate acid derivative labeled by 68Ga for PET diagnosis of bone diseases [jonsat.nstri.ir]

The Theranostic Promise: A Technical Guide to DOTA-Conjugated Zoledronate

For Researchers, Scientists, and Drug Development Professionals

DOTA-conjugated zoledronate (DOTA-ZOL) represents a significant advancement in the field of nuclear medicine, embodying the "theranostic" paradigm by integrating diagnostic imaging and targeted radionuclide therapy for bone metastases. This bifunctional molecule combines the potent bone-targeting capabilities of zoledronic acid, a third-generation bisphosphonate, with the versatile chelating properties of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This conjugation allows for the stable incorporation of various radiometals, enabling its use as both a highly specific PET imaging agent when labeled with Gallium-68 (⁶⁸Ga) and a targeted therapeutic agent for bone pain palliation when labeled with Lutetium-177 (¹⁷⁷Lu). This guide provides an in-depth overview of its molecular structure, synthesis, experimental protocols, and mechanism of action.

Core Molecular Structure

DOTA-conjugated zoledronate is a complex molecule engineered from three primary components:

-

Zoledronate Moiety : This nitrogen-containing bisphosphonate is the bone-targeting vector. Its high affinity for hydroxyapatite, the mineral component of bone, ensures selective accumulation at sites of active bone turnover, such as metastatic lesions. The two phosphonate groups are crucial for this strong binding.

-

DOTA Chelator : This macrocyclic ligand is capable of forming highly stable complexes with a variety of trivalent metal ions. Its robust coordination chemistry prevents the in-vivo dissociation of the radiometal, which is critical for minimizing off-target radiation exposure and ensuring clear imaging signals.

-

Linker : A linker connects the zoledronate moiety to the DOTA chelator. The nature of this linker can influence the overall pharmacokinetics of the molecule.

The resulting conjugate, DOTA-ZOL, is a powerful tool for visualizing and treating bone diseases.

Synthesis and Radiolabeling

The synthesis of DOTA-ZOL is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, the general synthetic approach has been described in the literature.

Experimental Protocol: General Synthesis of DOTA-Zoledronate

A common strategy involves the conjugation of a zoledronate derivative to the DOTA macrocycle. This is often achieved via a modified route where an appropriate derivative of zoledronic acid is reacted with a functionalized DOTA molecule. The final conjugation step is typically performed under controlled pH and temperature to ensure the formation of a stable amide bond.

Experimental Protocol: Radiolabeling with Gallium-68 (⁶⁸Ga)

-

Elution : ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid.

-

Buffering : The pH of the ⁶⁸Ga eluate is adjusted to approximately 4.0-4.5 using a suitable buffer, such as sodium acetate or ammonium acetate.

-

Reaction : A specific amount of DOTA-ZOL precursor (typically in the microgram range) is added to the buffered ⁶⁸Ga solution.

-

Incubation : The reaction mixture is heated at a high temperature, often around 95-98°C, for a short duration, typically 15 to 30 minutes.[1]

-

Quality Control : The radiochemical purity of the final [⁶⁸Ga]Ga-DOTA-ZOL is assessed using radio-TLC and/or HPLC.

Experimental Protocol: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

-

Preparation : No-carrier-added ¹⁷⁷Lu in HCl is obtained.

-

Buffering : The pH is adjusted to approximately 4.5-5.5 using a suitable buffer like ammonium acetate.

-

Reaction : The DOTA-ZOL precursor is added to the buffered ¹⁷⁷Lu solution.

-

Incubation : The mixture is heated, typically at 95°C, for about 30 minutes to ensure quantitative radiolabeling.

-

Quality Control : Radiochemical purity is determined using radio-TLC and/or HPLC.

Quality Control and Characterization

Ensuring the purity and stability of the radiolabeled compound is paramount for clinical use.

Experimental Protocol: Quality Control

-

Radio-Thin Layer Chromatography (Radio-TLC) : This is a common method for determining radiochemical purity. Different solvent systems can be used to separate the radiolabeled conjugate from free radionuclide and potential colloids. For [⁶⁸Ga]Ga-DOTA-ZOL, various systems have been explored, including mixtures of acetone, acetic acid, and hydrochloric acid on silica gel plates.[2]

-

High-Performance Liquid Chromatography (HPLC) : Radio-HPLC provides a more detailed analysis of the product, capable of separating different radiochemical species with high resolution.[2] An isocratic mixture of tetrabutylammonium phosphate (TBAP) and methanol is one reported mobile phase.[2] HPLC is crucial for identifying potential degradation products that may not be resolved by TLC.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of DOTA-ZOL.

Table 1: Radiolabeling Efficiency of DOTA-ZOL

| Radionuclide | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

| ⁶⁸Ga | 25-50 µg | Ammonium Acetate | 4.5 | 85 | 15 | >99 |

| ⁶⁸Ga | - | Sodium Acetate | 4.0 | 98 | 30 | ~97 |

| ¹⁷⁷Lu | - | - | - | - | 30 | >98 |

Table 2: Preclinical Biodistribution of [⁶⁸Ga]Ga-DOTA-ZOL in Healthy Rats

| Organ | Standardized Uptake Value (SUV) |

| Femur | 5.4 ± 0.6 |

| Blood | - |

| Liver | - |

| Kidneys | - |

Note: Data presented as mean ± standard deviation.

Table 3: Human Dosimetry for [⁶⁸Ga]Ga-DOTA-ZOL and [¹⁷⁷Lu]Lu-DOTA-ZOL

| Organ | [⁶⁸Ga]Ga-DOTA-ZOL Absorbed Dose (mSv/MBq) | [¹⁷⁷Lu]Lu-DOTA-ZOL Absorbed Dose (Gy/GBq) |

| Urinary Bladder Wall | 0.368 | - |

| Osteogenic Cells | 0.040 | - |

| Kidneys | 0.031 | 0.17 |

| Red Marrow | 0.027 | 0.36 |

| Bone Surfaces | - | 1.19 |

| Bone Tumor Lesions | - | 4.21 |

| Mean Effective Dose | 0.0174 | - |

Mechanism of Action & Signaling Pathways

The therapeutic effect of the zoledronate component of DOTA-ZOL stems from its potent inhibition of osteoclast activity. Nitrogen-containing bisphosphonates, like zoledronate, specifically target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.

References

- 1. Synthesis and evaluation of zoledronate acid derivative labeled by 68Ga for PET diagnosis of bone diseases [jonsat.nstri.ir]

- 2. DOTA-ZOL: A Promising Tool in Diagnosis and Palliative Therapy of Bone Metastasis—Challenges and Critical Points in Implementation into Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

A Technical Guide to DOTA-Zoledronate: Pharmacological Properties and Kinetics for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Theranostic Agent for Bone Metastases

DOTA-Zoledronate is a bifunctional molecule that has emerged as a significant agent in the field of nuclear medicine, particularly for the management of bone metastases.[1] It combines the bone-targeting capabilities of zoledronic acid with the chelating properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), allowing for the stable complexation of various radiometals.[1][2] This "theranostic" approach enables both diagnostic imaging and targeted radionuclide therapy using the same molecular platform, paving the way for personalized medicine in oncology.[3][4]

Pharmacological Properties

Mechanism of Action

The pharmacological activity of DOTA-Zoledronate is primarily driven by the zoledronic acid moiety, a potent nitrogen-containing bisphosphonate. Bisphosphonates are analogues of pyrophosphate and exhibit a high affinity for hydroxyapatite, the primary mineral component of bone. This property leads to their rapid accumulation and prolonged retention in skeletal tissues, especially at sites of active bone remodeling, such as those found in bone metastases.

Once localized to the bone, zoledronic acid is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, it inhibits farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption. By targeting the underlying mechanism of pathological bone loss in metastatic disease, DOTA-Zoledronate can alleviate pain and reduce the risk of skeletal-related events.

In its radiolabeled form, DOTA-Zoledronate delivers a cytotoxic payload (e.g., β-particles from Lutetium-177 or α-particles from Actinium-225) directly to the site of bone metastases, leading to localized tumor cell death.

References

- 1. Bisphosphonates as Radiopharmaceuticals: Spotlight on the Development and Clinical Use of DOTAZOL in Diagnostics and Palliative Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOTA-ZOL: A Promising Tool in Diagnosis and Palliative Therapy of Bone Metastasis—Challenges and Critical Points in Implementation into Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Safety and Dosimetry of 177Lu-DOTA-ZOL for Therapy of Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabelling of nanomaterials for medical imaging and therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00384K [pubs.rsc.org]

The Dawn of Precision Bone-Targeting: A Technical Guide to the Discovery and Synthesis of Novel Bisphosphonate Chelates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphosphonates (BPs), synthetic analogs of pyrophosphate, possess a remarkable intrinsic affinity for hydroxyapatite, the primary mineral component of bone. This property has long been exploited for the treatment of various bone disorders. The conjugation of these bone-seeking molecules with powerful chelating agents has unlocked a new frontier in nuclear medicine and targeted drug delivery. This technical guide provides an in-depth exploration of the discovery, synthesis, and preclinical evaluation of novel bisphosphonate chelates. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of next-generation bone-targeted diagnostics and therapeutics. Detailed experimental protocols for synthesis and evaluation are provided, alongside a quantitative analysis of the performance of these innovative compounds. Furthermore, this guide utilizes Graphviz visualizations to elucidate key biological pathways, experimental workflows, and the logical design principles underpinning these advanced chelates.

Introduction: The Rationale for Bisphosphonate Chelates

The ability of bisphosphonates to selectively accumulate in areas of active bone remodeling makes them ideal vectors for delivering payloads to the skeletal system. By chemically linking a bisphosphonate to a chelating agent, it becomes possible to complex a wide array of metal ions. This has profound implications for nuclear medicine, enabling the development of radiolabeled bisphosphonates for both diagnostic imaging and targeted radionuclide therapy.[1][2][3]

Nitrogen-containing bisphosphonates (N-BPs) exert their therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption of osteoclast metabolism leads to a reduction in bone resorption.[4] The dual functionality of these novel chelates—bone targeting and metal ion chelation—opens up a plethora of applications, from sensitive detection of bone metastases to the localized delivery of therapeutic radionuclides.[5]

Design and Synthesis of Bifunctional Bisphosphonate Chelates

The design of a successful bisphosphonate chelate hinges on the careful selection of three key components: the bisphosphonate moiety for bone targeting, a stable chelator for the metallic payload, and often a linker to connect the two without compromising the function of either.

Logical Design of a Bifunctional Bisphosphonate Chelate

Caption: Logical design of a bifunctional bisphosphonate chelate.

Synthesis of a DOTA-conjugated Bisphosphonate

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to a bisphosphonate is a common strategy for creating versatile chelates capable of complexing a range of radiometals, including Gallium-68 and Lutetium-177.

Experimental Protocol: Synthesis of a DOTA-Bisphosphonate Conjugate

A general procedure for the synthesis of a DOTA-conjugated bisphosphonate involves the following steps:

-

Activation of DOTA: Commercially available tri-tert-butyl protected DOTA is activated at one of its carboxylic acid groups to facilitate amide bond formation. This can be achieved using coupling agents such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amine-functionalized Bisphosphonate: A bisphosphonate with a primary or secondary amine, often at the end of a linker chain (e.g., pamidronate, alendronate), is used as the bone-targeting component.

-

Conjugation: The activated DOTA ester is reacted with the amine-functionalized bisphosphonate in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the resulting acid. The reaction is usually stirred at room temperature for several hours to overnight.

-

Deprotection: The tert-butyl protecting groups on the DOTA moiety are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a co-solvent.

-

Purification: The final DOTA-bisphosphonate conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the product are confirmed by analytical methods like mass spectrometry and NMR spectroscopy.

Synthesis of a DTPA-conjugated Bisphosphonate

Diethylenetriaminepentaacetic acid (DTPA) is another widely used chelator, particularly for Technetium-99m.

Experimental Protocol: Synthesis of a DTPA-Alendronate Conjugate

The following protocol outlines the synthesis of a DTPA-alendronate conjugate:

-

Preparation of Cyclic DTPA Dianhydride: DTPA is reacted with acetic anhydride in the presence of pyridine to form the cyclic dianhydride. The product precipitates and can be purified by washing with acetic anhydride and ether.

-

Conjugation: The cyclic DTPA dianhydride is dissolved in anhydrous DMF, and triethylamine is added to adjust the pH. A solution of alendronic acid in DMF is then added dropwise. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for 24 hours.

-

Quenching and Purification: The reaction is quenched by the addition of water. The final product can be purified by methods such as precipitation or chromatography. Characterization is performed using NMR and mass spectrometry.

Radiolabeling of Bisphosphonate Chelates

The ultimate utility of these bifunctional molecules lies in their ability to be efficiently labeled with a radionuclide of interest. The choice of radionuclide depends on the intended application: gamma-emitters like 99mTc for SPECT imaging, positron-emitters like 68Ga for PET imaging, and beta- or alpha-emitters like 177Lu for therapy.

99mTc Labeling

Technetium-99m remains the workhorse of diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a generator.

Experimental Protocol: 99mTc Labeling of a Bisphosphonate

A direct labeling method is commonly employed for bisphosphonates:

-

Kit Formulation: A sterile, pyrogen-free vial is prepared containing the bisphosphonate ligand and a reducing agent, typically stannous chloride (SnCl2). An antioxidant such as ascorbic acid may be included to prevent oxidation.

-

Radiolabeling: Sodium pertechnetate (Na[99mTcO4]), eluted from a 99Mo/99mTc generator, is added to the vial. The stannous ions reduce the pertechnetate (TcO4-) from the +7 oxidation state to a lower, more reactive state, allowing it to be chelated by the bisphosphonate.

-

Incubation: The reaction mixture is typically incubated at room temperature for a short period (e.g., 15-30 minutes) to ensure complete complexation.

-

Quality Control: The radiochemical purity (RCP) is determined using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to separate the labeled bisphosphonate from free pertechnetate and reduced/hydrolyzed technetium.

68Ga Labeling

Gallium-68 is a positron-emitting radionuclide that can be obtained from a 68Ge/68Ga generator, making it suitable for PET imaging in centers without a cyclotron.

Experimental Protocol: 68Ga Labeling of a DOTA-Bisphosphonate

-

Generator Elution: 68Ga is eluted from a 68Ge/68Ga generator, typically with dilute hydrochloric acid.

-

Buffering: The acidic eluate is added to a buffered solution of the DOTA-bisphosphonate conjugate. The pH is crucial for efficient labeling and is typically adjusted to a range of 3.5-4.5 using a buffer such as sodium acetate or HEPES.

-

Heating: The reaction mixture is heated, often at 95-100°C, for a short duration (e.g., 5-15 minutes) to facilitate complexation.

-

Purification and Quality Control: The reaction mixture may be purified using a C18 solid-phase extraction cartridge to remove unreacted 68Ga. The RCP is determined by radio-TLC or radio-HPLC.

Preclinical Evaluation of Novel Bisphosphonate Chelates

A rigorous preclinical evaluation is essential to determine the potential of a novel bisphosphonate chelate as a clinical candidate. This involves in vitro and in vivo studies to assess its stability, bone-binding affinity, and pharmacokinetic profile.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for preclinical evaluation.

In Vitro Stability

The stability of the radiolabeled complex is assessed in physiological saline and in human or animal serum at 37°C over several hours. The RCP is monitored at various time points by radio-TLC or radio-HPLC to determine if the radionuclide remains chelated.

Hydroxyapatite Binding Assay

The affinity of the novel chelate for bone mineral is a critical determinant of its bone-targeting efficacy.

Experimental Protocol: In Vitro Hydroxyapatite Binding Assay

-

Incubation: A known amount of the radiolabeled bisphosphonate is incubated with a suspension of synthetic hydroxyapatite (HA) in a buffered solution (e.g., PBS, pH 7.4) at room temperature or 37°C.

-

Separation: After a defined incubation period (e.g., 10-60 minutes), the HA is separated from the supernatant by centrifugation or filtration.

-

Quantification: The radioactivity in the supernatant and associated with the HA pellet is measured using a gamma counter.

-

Calculation: The percentage of the radiolabeled compound bound to HA is calculated. This can be used to compare the relative binding affinities of different compounds.

Biodistribution Studies

In vivo biodistribution studies in animal models, typically rodents, are performed to evaluate the uptake and clearance of the radiolabeled chelate from various organs and tissues.

Experimental Protocol: Animal Biodistribution Study

-

Animal Model: Healthy rodents (e.g., mice or rats) are used. For specific applications, animal models of bone diseases or metastases may be employed.

-

Injection: A known amount of the radiolabeled bisphosphonate is injected intravenously into a cohort of animals.

-

Euthanasia and Dissection: At predefined time points post-injection (e.g., 15 min, 1h, 2h, 4h, 24h), groups of animals are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), muscle, and bone (e.g., femur) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides a comprehensive picture of the pharmacokinetics of the novel chelate.

Quantitative Data Presentation

The following tables summarize key quantitative data for a selection of novel and established bisphosphonate chelates, allowing for a comparative assessment of their performance.

Table 1: Radiochemical Purity and Stability of Selected Bisphosphonate Chelates

| Compound | Radionuclide | Radiochemical Purity (RCP) | Stability in Serum (at 2h) | Reference |

| 99mTc-MDP | 99mTc | >95% | >90% | |

| 99mTc-HMDP | 99mTc | >95% | >90% | |

| 99mTc-Ibandronate | 99mTc | >95% | >95% | |

| 68Ga-BPAMD | 68Ga | >98% | >95% | |

| 68Ga-NOTA-BP | 68Ga | >95% | High | |

| 177Lu-Pamidronate | 177Lu | >97% | ~90% (at 48h) | |

| 177Lu-Alendronate | 177Lu | >97% | ~90% (at 48h) |

Table 2: Hydroxyapatite Binding Affinity of Various Bisphosphonates

| Bisphosphonate | Binding Affinity Rank Order (Qualitative) | Affinity Constant (KL) (M-1) | Reference |

| Zoledronate | 1 | 3.10 x 10^6 | |

| Alendronate | 2 | 2.65 x 10^6 | |

| Ibandronate | 3 | - | |

| Risedronate | 4 | 2.73 x 10^6 | |

| Etidronate | 5 | - | |

| Clodronate | 6 | - |

Table 3: Comparative Biodistribution Data (%ID/g) in Rats at 1 Hour Post-Injection

| Organ | 99mTc-MDP | 99mTc-AEDP | 68Ga-BPAMD |

| Blood | 0.25 ± 0.05 | 0.18 ± 0.03 | 0.15 ± 0.02 |

| Bone (Femur) | 2.85 ± 0.35 | 3.12 ± 0.41 | 3.55 ± 0.45 |

| Muscle | 0.15 ± 0.04 | 0.11 ± 0.02 | 0.10 ± 0.01 |

| Liver | 0.45 ± 0.10 | 0.38 ± 0.08 | 0.32 ± 0.05 |

| Kidneys | 1.25 ± 0.25 | 1.55 ± 0.30 | 1.85 ± 0.28 |

| Bone:Blood Ratio | 11.4 | 17.3 | 23.7 |

| Bone:Muscle Ratio | 19.0 | 28.4 | 35.5 |

| Reference | ** |

Mechanism of Action: Inhibition of the Mevalonate Pathway

Nitrogen-containing bisphosphonates exert their potent anti-resorptive effects by targeting farnesyl pyrophosphate synthase (FPPS) within osteoclasts.

Mevalonate Pathway and FPPS Inhibition by N-BPs dot digraph "Mevalonate_Pathway" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", fontname="Arial", fontsize=9];

HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; IPP [label="Isopentenyl Pyrophosphate (IPP)"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)"]; GPP [label="Geranyl Pyrophosphate (GPP)"]; FPP [label="Farnesyl Pyrophosphate (FPP)"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)"]; Proteins [label="Small GTPase Proteins"]; Prenylation [label="Protein Prenylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Function [label="Osteoclast Function\n(e.g., ruffled border formation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Osteoclast Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HMG_CoA -> Mevalonate [label="HMG-CoA Reductase"]; Mevalonate -> IPP; IPP -> DMAPP; DMAPP -> GPP [label="FPPS"]; GPP -> FPP [label="FPPS"]; FPP -> GGPP [label="GGPPS"]; FPP -> Prenylation; GGPP -> Prenylation; Prenylation -> Proteins; Proteins -> Function;

NBP [label="Nitrogen-containing\nBisphosphonates (N-BPs)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NBP -> FPP [label="Inhibition of FPPS", style=dashed, color="#EA4335", arrowhead=tee]; Function -> Apoptosis [style=dotted, label="Disruption leads to"]; }

References

- 1. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] New amino bisphosphonate compound for skeletal imaging: Comparison study with methylenediphosphonic acid (MDP) and (1-hydroxyethane-1,1-diyl) diphosphonic acid (HEDP) | Semantic Scholar [semanticscholar.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 5. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]

The Crucial Role of the N-heteroaromatic Group in DOTA-Zoledronate for Enhanced Bone Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role the N-heteroaromatic imidazole group plays in the bone-targeting efficacy of DOTA-Zoledronate. By integrating a macrocyclic chelator, DOTA, with zoledronic acid, a potent nitrogen-containing bisphosphonate, a powerful theranostic agent is created for both imaging and therapy of bone metastases.[1][2] This document will dissect the structural and functional contributions of the imidazole moiety to the overall performance of DOTA-Zoledronate, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Bisphosphonate Backbone: A Foundation for Bone Affinity

Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone, which grants them a high affinity for the calcium ions present in hydroxyapatite (HAP), the primary mineral component of bone.[3] This inherent bone-seeking property is the foundation of their clinical utility. The general structure of a bisphosphonate allows for modification at two side chains, designated R1 and R2, which significantly influence their biological activity and binding affinity.[4]

The N-heteroaromatic Advantage: Zoledronate's Imidazole Ring

Zoledronic acid, the targeting vector in DOTA-Zoledronate, is a third-generation bisphosphonate distinguished by its imidazole ring in the R2 side chain.[5] This feature confers a significant advantage in both its biological mechanism of action and its physical interaction with the bone matrix.

Enhanced Anti-Resorptive Potency through FPPS Inhibition

The nitrogen atom within the heterocyclic ring of zoledronate is crucial for its potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, ultimately leading to apoptosis. This mechanism is significantly more potent compared to non-heterocyclic nitrogen-containing bisphosphonates like pamidronate.

dot graph FPPS_Inhibition_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP_GGPP [label="FPP & GGPP\n(Isoprenoid Lipids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPases [label="Small GTPases\n(e.g., Ras, Rho, Rac)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prenylation [label="Protein Prenylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Zoledronate [label="Zoledronate\n(N-heteroaromatic group)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osteoclast_Function [label="Osteoclast Function\n(Cytoskeletal organization, trafficking)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Osteoclast Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Mevalonate -> FPPS; FPPS -> FPP_GGPP; FPP_GGPP -> Prenylation; GTPases -> Prenylation; Prenylation -> Osteoclast_Function; Zoledronate -> FPPS [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Osteoclast_Function -> Apoptosis [style=dotted]; FPPS -> Apoptosis [style=dotted, label=" Inactivation leads to"]; } FPPS Inhibition Signaling Pathway.

Superior Bone Surface Binding

Molecular modeling studies suggest that the nitrogen-containing side groups of bisphosphonates can directly contribute to their binding affinity to hydroxyapatite through hydrogen bonding with hydroxyl groups on the mineral surface. The imidazole ring of zoledronate, with its specific geometry and electron distribution, enhances this interaction. Raman microspectroscopy studies have indicated the direct involvement of the imidazole ring, along with the phosphonate groups, in the binding to the bone mineral.

This enhanced binding affinity of zoledronate to hydroxyapatite compared to other bisphosphonates like pamidronate has been demonstrated in various studies.

Quantitative Comparison of Bone Targeting

The conjugation of DOTA to bisphosphonates allows for radiolabeling and subsequent quantitative evaluation of their bone-targeting capabilities using techniques like Positron Emission Tomography (PET). Comparative studies have consistently shown the superiority of DOTA-Zoledronate ([68Ga]DOTA-ZOL) over DOTA-Pamidronate ([68Ga]DOTA-PAM) and other analogs.

| Radiotracer | Femur SUV (60 min p.i.) | Bone-to-Blood Ratio (60 min p.i.) | Reference |

| [68Ga]DOTA-ZOL | 5.4 ± 0.6 | 11.5 | |

| [68Ga]DOTA-PAM | 4.5 ± 0.2 | 7.6 | |

| [68Ga]BPAPD (α-H-bisphosphonate) | 3.2 ± 0.3 | 3.7 | |

| [68Ga]Ga-NOTA-pamidronic acid | 1.33 %ID/g | Not Reported | |

| [68Ga]Ga-DOTA-pamidronic acid | 0.26 %ID/g | Not Reported |

SUV: Standardized Uptake Value; p.i.: post-injection; %ID/g: percentage of injected dose per gram of tissue.

The data clearly indicates that [68Ga]DOTA-ZOL exhibits the highest bone uptake and bone-to-blood ratio, highlighting the significant contribution of the zoledronate moiety with its N-heteroaromatic ring to superior bone targeting.

Experimental Protocols

Synthesis of DOTA-Bisphosphonate Conjugates

The synthesis of DOTA-Zoledronate involves a multi-step process, starting from ω-N-acetylhistamine. Key steps include the alkylation with benzyl bromoacetate, followed by hydrogenation to yield the imidazole derivative. This is then reacted with phosphorus trichloride and phosphorous acid to form the hydroxy-bisphosphonate. The final conjugation with a DOTA-NHS-ester is performed under basic conditions. Purification is typically achieved through preparative HPLC and solid-phase extraction.

The synthesis of DOTA-Pamidronate follows a similar principle of conjugating the bisphosphonate to the DOTA chelator. Pamidronate can be synthesized and then conjugated to a DOTA-active ester. Alternatively, a squaric acid-based approach can be used for easier and more rapid conjugation.

Radiolabeling with Gallium-68

The following is a general protocol for the manual radiolabeling of DOTA-bisphosphonates with 68Ga.

Materials:

-

DOTA-bisphosphonate precursor (e.g., DOTA-ZOL)

-

68Ge/68Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, sealed reaction vial

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.

-

In a sterile reaction vial, add a specific amount of the DOTA-bisphosphonate precursor (typically 25-50 µg).

-

Add the sodium acetate buffer to the vial to adjust the pH to approximately 4.0-4.5.

-

Add the [68Ga]GaCl3 eluate to the reaction vial.

-

Heat the reaction mixture at 95-98°C for 10-15 minutes.

-

After cooling, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

dot graph Radiolabeling_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Generator [label="68Ge/68Ga Generator", fillcolor="#F1F3F4", fontcolor="#202124"]; Elution [label="Elution with 0.1 M HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ga68 [label="[68Ga]GaCl3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Precursor [label="DOTA-Zoledronate\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Sodium Acetate\nBuffer (pH 4.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vial\n(95-98°C, 10-15 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(Radio-TLC/HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="[68Ga]DOTA-Zoledronate", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Generator -> Elution; Elution -> Ga68; Precursor -> Reaction; Buffer -> Reaction; Ga68 -> Reaction; Reaction -> QC; QC -> Final_Product; } 68Ga-DOTA-Zoledronate Radiolabeling Workflow.

In Vitro Hydroxyapatite (HAP) Binding Assay

This assay evaluates the affinity of the radiolabeled bisphosphonate for bone mineral.

Materials:

-

Hydroxyapatite powder

-

Radiolabeled bisphosphonate (e.g., [68Ga]DOTA-ZOL)

-

Phosphate-buffered saline (PBS) or similar buffer

-

Centrifuge

-

Gamma counter

Procedure:

-

Prepare a suspension of a known amount of hydroxyapatite powder in buffer.

-

Add a known activity of the radiolabeled bisphosphonate to the HAP suspension.

-

Incubate the mixture for a defined period (e.g., 10-60 minutes) at a controlled temperature with gentle agitation.

-

Centrifuge the suspension to pellet the HAP.

-

Carefully collect the supernatant.

-

Measure the radioactivity in the supernatant and the HAP pellet using a gamma counter.

-

Calculate the percentage of the radiotracer bound to the HAP.

In Vivo Biodistribution Studies in Rodents

This protocol outlines the general procedure for assessing the in vivo distribution of the radiolabeled compound.

Materials:

-

Healthy rodents (e.g., Wistar rats or Swiss Webster mice)

-

Radiolabeled bisphosphonate

-

Anesthetic

-

Gamma counter or PET/SPECT scanner

-

Dissection tools

Procedure:

-

Anesthetize the animals.

-

Inject a known activity of the radiolabeled bisphosphonate intravenously via the tail vein.

-

At predetermined time points (e.g., 5, 60, 120 minutes post-injection), euthanize a cohort of animals.

-

Dissect major organs and tissues of interest (e.g., femur, blood, muscle, liver, kidneys, etc.).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Logical Relationships and Overall Significance

The superior performance of DOTA-Zoledronate is a direct consequence of the synergistic effects of its components. The DOTA chelator enables the stable incorporation of a radionuclide for imaging or therapy, while the zoledronate moiety provides the bone-targeting and anti-resorptive properties. The N-heteroaromatic imidazole ring is the key structural feature that elevates zoledronate's efficacy above other nitrogen-containing bisphosphonates.

// Nodes Zoledronate [label="Zoledronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazole [label="N-heteroaromatic\n(Imidazole Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Bisphosphonate [label="Bisphosphonate\nBackbone (P-C-P)", fillcolor="#F1F3F4", fontcolor="#202124"]; DOTA [label="DOTA Chelator", fillcolor="#F1F3F4", fontcolor="#202124"]; DOTA_ZOL [label="DOTA-Zoledronate", fillcolor="#202124", fontcolor="#FFFFFF"]; HAP_Binding [label="Enhanced Hydroxyapatite\nBinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPPS_Inhibition [label="Potent FPPS\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radionuclide [label="Stable Radionuclide\nComplexation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Targeting [label="Superior Bone Targeting\n(High Uptake & Retention)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Theranostics [label="Effective Theranostic Agent\nfor Bone Metastases", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];

// Edges Zoledronate -> Imidazole; Zoledronate -> Bisphosphonate; Zoledronate -> DOTA_ZOL; DOTA -> DOTA_ZOL; Imidazole -> HAP_Binding; Imidazole -> FPPS_Inhibition; Bisphosphonate -> HAP_Binding; DOTA -> Radionuclide; HAP_Binding -> Bone_Targeting; FPPS_Inhibition -> Bone_Targeting [style=dotted, label=" contributes to therapeutic effect"]; Radionuclide -> Bone_Targeting [style=dotted, label=" enables imaging/therapy"]; Bone_Targeting -> Theranostics; } Logical Relationship of DOTA-Zoledronate Components.

Conclusion

The N-heteroaromatic imidazole group in zoledronate is a critical determinant of the superior bone-targeting and therapeutic efficacy of DOTA-Zoledronate. It enhances the binding affinity to hydroxyapatite and provides a potent mechanism for inducing osteoclast apoptosis through FPPS inhibition. The quantitative data from comparative studies unequivocally supports the advantage of incorporating this specific moiety. The detailed experimental protocols provided in this guide offer a framework for the synthesis, radiolabeling, and preclinical evaluation of DOTA-Zoledronate and similar bone-targeting radiopharmaceuticals. This comprehensive understanding is essential for researchers and drug development professionals working to advance the diagnosis and treatment of bone metastases.

References

- 1. Frontiers | DOTA Conjugate of Bisphosphonate and PSMA-Inhibitor: A Promising Combination for Therapy of Prostate Cancer Related Bone Metastases [frontiersin.org]

- 2. The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Zoledronic acid modulates osteoclast apoptosis through activation of the NF-κB signaling pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 177Lu-DOTA Zoledronate for Endoradiotherapy of Bone Metastases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ¹⁷⁷Lu-DOTA Zoledronate for the endoradiotherapy of bone metastases. This document includes a summary of key quantitative data from clinical studies, detailed experimental protocols, and visualizations of workflows and concepts.

Introduction

Zoledronic acid, a potent bisphosphonate, exhibits high affinity for hydroxyapatite, a primary component of bone mineral. This property makes it an excellent targeting vector for delivering therapeutic radionuclides to sites of bone metastases. When conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and radiolabeled with Lutetium-177 (¹⁷⁷Lu), a β⁻-emitting radionuclide, the resulting radiopharmaceutical, ¹⁷⁷Lu-DOTA-Zoledronate, offers a targeted approach for treating painful bone metastases.[1][2] Preclinical and clinical studies have demonstrated its potential as a safe and effective therapeutic agent.[1][2]

Quantitative Data Summary